molecular formula C21H20N2O4S B4083450 N-benzyl-4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide

N-benzyl-4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide

Cat. No.: B4083450
M. Wt: 396.5 g/mol
InChI Key: CRORSUOGJBUVNM-UHFFFAOYSA-N
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Description

N-benzyl-4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by its complex structure, which includes a benzyl group, a nitro group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide typically involves multiple steps:

    Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by neutralization with ammonia or an amine.

    Alkylation: The final step involves the alkylation of the sulfonamide with benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group in N-benzyl-4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

    Oxidation: The compound can also undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: N-benzyl-4-methyl-N-(4-methylphenyl)-3-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids or other oxidized derivatives.

Scientific Research Applications

N-benzyl-4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds, particularly those with antibacterial properties.

    Biological Studies: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Industrial Chemistry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide: Similar structure but lacks the benzyl group.

    N-benzyl-4-methyl-N-(4-methylphenyl)-benzenesulfonamide: Similar structure but lacks the nitro group.

Uniqueness

N-benzyl-4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a benzyl group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

N-benzyl-4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-16-8-11-19(12-9-16)22(15-18-6-4-3-5-7-18)28(26,27)20-13-10-17(2)21(14-20)23(24)25/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRORSUOGJBUVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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